1-Phenylvinylzinc bromide

functional group tolerance chemoselectivity Negishi cross-coupling

1-Phenylvinylzinc bromide (CAS 151073‑86‑8, synonym A‑styrenylzinc bromide) is a pre‑formed organozinc halide of formula C₈H₇BrZn, supplied as a 0.5 M solution in tetrahydrofuran. It is manufactured via direct oxidative addition of highly reactive Rieke® zinc to 1‑phenylvinyl bromide, a process that avoids the functional‑group‑intolerant organolithium or Grignard metathesis routes required for conventional organozinc preparations.

Molecular Formula C8H7BrZn
Molecular Weight 248.44
CAS No. 151073-86-8
Cat. No. B1147447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylvinylzinc bromide
CAS151073-86-8
Molecular FormulaC8H7BrZn
Molecular Weight248.44
Structural Identifiers
SMILESC=[C-]C1=CC=CC=C1.[Zn+]Br
InChIInChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylvinylzinc Bromide (CAS 151073-86-8): A Pre-Formed Rieke® Organozinc Reagent for Negishi Cross-Coupling Procurement


1-Phenylvinylzinc bromide (CAS 151073‑86‑8, synonym A‑styrenylzinc bromide) is a pre‑formed organozinc halide of formula C₈H₇BrZn, supplied as a 0.5 M solution in tetrahydrofuran . It is manufactured via direct oxidative addition of highly reactive Rieke® zinc to 1‑phenylvinyl bromide, a process that avoids the functional‑group‑intolerant organolithium or Grignard metathesis routes required for conventional organozinc preparations [1]. The reagent serves as a vinyl‑nucleophile equivalent in palladium‑ and nickel‑catalysed Negishi cross‑couplings, enabling the construction of α‑aryl‑substituted olefins with retention of sensitive functional groups [2].

Why 1-Phenylvinylzinc Bromide Cannot Be Replaced by Generic Vinylzinc or Grignard Reagents


Organozinc reagents are not interchangeable: the reactivity, chemoselectivity, and functional‑group tolerance of an organozinc species are governed by both the organic moiety and the method of preparation . Simple vinylzinc bromide (CH₂=CHZnBr) delivers an unsubstituted vinyl nucleophile that lacks the aryl‑substitution pattern of 1‑phenylvinylzinc bromide, leading to different regio‑ and stereochemical outcomes in cross‑coupling [1]. Attempting to substitute a Grignard reagent (e.g., 1‑phenylvinylmagnesium bromide) for this organozinc forfeits the hallmark compatibility of organozincs with electrophilic functional groups – esters, ketones, nitriles, and amides are attacked by Grignard nucleophiles but remain intact with organozinc reagents [2]. Moreover, organozinc reagents prepared via metathesis from organolithium or Grignard precursors carry residual lithium or magnesium salts that can alter catalytic cycles, whereas Rieke®‑derived 1‑phenylvinylzinc bromide is prepared directly from the organic halide, minimising ionic contaminants [3]. These differences preclude simple substitution without re‑optimisation of reaction conditions and risk of product loss.

Quantitative Differentiation Evidence for 1-Phenylvinylzinc Bromide vs. Closest Analogs


Functional Group Tolerance – Organozinc vs. Grignard Reagents in the Presence of Carbonyl Electrophiles

1-Phenylvinylzinc bromide belongs to the organozinc halide class that exhibits demonstrably superior chemoselectivity over Grignard reagents. In a model Negishi oxidative coupling, phenylzinc bromide (PhZnBr) prepared from ZnI₂ achieved a relative reaction rate 2.5–3× higher than PhZnBr prepared from ZnCl₂ or ZnBr₂, correlating with longer Zn–C bond distances measurable by X‑ray absorption spectroscopy [1]. While this specific kinetic study used phenylzinc bromide, the structure–kinetic principle extends to vinylzinc halides of the same class. More critically, organozinc reagents quantitatively tolerate esters, ketones, nitriles, and amides, whereas the corresponding Grignard or organolithium reagents undergo irreversible nucleophilic addition to these functional groups, necessitating protecting‑group strategies [2]. In a direct comparative study of Negishi coupling, diphenylzinc (0.5 equiv) afforded 87% isolated yield vs. significantly lower yields for monophenylzinc bromide under identical conditions (CuI 5 mol%, DMF, 100 °C, 12 h), demonstrating the sensitivity of organozinc coupling efficiency to the zincate speciation [3].

functional group tolerance chemoselectivity Negishi cross-coupling

Preparation Route Purity Advantage – Direct Oxidative Addition (Rieke® Zinc) vs. Metathesis (Grignard/Organolithium Exchange)

1-Phenylvinylzinc bromide is manufactured exclusively via direct oxidative addition of highly reactive Rieke® zinc to 1-phenylvinyl bromide . This route avoids the metathesis method (transmetalation of a pre‑formed Grignard or organolithium reagent with ZnX₂) used for many generic organozinc halides. Metathesis‑derived organozincs contain stoichiometric lithium or magnesium halide salts that can interfere with catalytic cycles: in the structure–kinetic study of PhZnX reagents, the counterion identity (I⁻ vs. Br⁻ vs. Cl⁻) altered the Negishi coupling rate by a factor of 2.5–3 [1]. The Rieke® direct‑insertion route produces only ZnBr₂ as a by‑product and enables the preparation of functionalised organozincs bearing ester, nitrile, or ketone groups that would not survive the strongly basic organolithium or Grignard intermediates required for metathesis . Sigma‑Aldrich explicitly notes: ‘Prior to the discovery of Rieke® Zinc, it was not possible to react alkyl, aryl, and vinyl bromides or chlorides directly with zinc metal. The preparation of these reagents was only possible by a metathesis reaction … this approach was of limited utility since the process was not compatible with many types of functional groups’ .

organozinc preparation Rieke zinc direct oxidative addition reagent purity

Regiochemical Definition – α-Aryl‑Vinyl Nucleophile vs. Unsubstituted Vinylzinc Bromide

1-Phenylvinylzinc bromide delivers a nucleophile with a defined α‑aryl‑vinyl carbon centre (C=C–Ph), whereas the closest generic analog, vinylzinc bromide (CH₂=CHZnBr, CAS 121825‑35‑2), provides an unsubstituted vinyl nucleophile . This structural difference dictates the substitution pattern of the cross‑coupled product: coupling of 1‑phenylvinylzinc bromide with an aryl electrophile yields a 1,1‑diaryl‑substituted ethylene, while vinylzinc bromide yields a mono‑aryl styrene [1]. In solid‑phase organic synthesis applications, styrylzinc halides (including 1‑phenylvinylzinc bromide) were coupled with a resin‑bound chlorostannane to afford functionalised organostannanes with complete conversion as confirmed by gel‑phase ¹³C NMR, demonstrating the utility of the aryl‑substituted vinylzinc for immobilised synthesis strategies where the aryl group serves as a chromophore or affinity handle [2].

regioselectivity vinyl nucleophile α-aryl substitution Negishi coupling

Thermal Stability and Safe Handling – Organozinc Halide vs. Organolithium Pyrophoricity

1-Phenylvinylzinc bromide is supplied as a 0.5 M solution in THF with defined storage conditions (2–8 °C) and measurable physical constants: boiling point 65 °C, density 0.974 g/mL at 25 °C, closed‑cup flash point −17 °C . While the solution is flammable (GHS Flam. Liq. 2), it is not classified as pyrophoric, in contrast to the corresponding organolithium reagent (1‑phenylvinyllithium) or dialkylzinc reagents which ignite spontaneously in air . The standardised 0.5 M concentration allows direct volumetric dispensing into reaction mixtures without the need for titration, a practical advantage over Grignard reagents that often require concentration verification before use . The reagent is shipped in Sure/Seal™ packaging to minimise moisture ingress and extend shelf‑life .

thermal stability handling safety pyrophoricity storage

Ni‑Catalysed Cross‑Coupling Efficiency – Styrenylzinc vs. Alkylzinc Reagents in Aziridine Ring‑Opening

In a nickel‑catalysed Negishi cross‑coupling between N‑sulfonyl styrenyl aziridines and organozinc reagents, styrenylzinc nucleophiles analogous to 1‑phenylvinylzinc bromide delivered the alkylated product in 80% isolated yield with the aryl chloride substituent remaining intact, demonstrating orthogonal reactivity between the aziridine electrophile and the aryl chloride functional group [1]. This example illustrates the chemoselectivity advantage of the organozinc reagent class: the aryl chloride survives the coupling conditions and is available for subsequent orthogonal cross‑coupling or functionalisation. In contrast, Grignard or organolithium reagents would competitively attack the aryl chloride under the same conditions [2]. The broader styrenylzinc reagent class has been specifically highlighted for enabling Ni‑catalysed Negishi couplings that are not accessible with simple alkylzinc halides, due to the stabilising effect of the conjugated styrenyl system on the organometallic intermediate [1].

nickel catalysis Negishi alkylation styrenyl aziridine regioconvergent coupling

Procurement‑Relevant Application Scenarios for 1-Phenylvinylzinc Bromide (CAS 151073-86-8)


Synthesis of 1,1‑Diaryl‑Substituted Olefin Pharmacophores via Negishi Coupling

1-Phenylvinylzinc bromide is the reagent of choice for constructing 1,1‑diarylethylene motifs—a privileged scaffold in non‑steroidal anti‑inflammatory drugs, selective estrogen receptor modulators, and tubulin polymerisation inhibitors—via Pd‑ or Ni‑catalysed Negishi coupling with aryl halides. The α‑aryl‑vinyl nucleophile eliminates the need for a separate aryl metalation step that would be required if generic vinylzinc bromide were used, and the organozinc functionality tolerates unprotected ketone, ester, or nitrile substituents on the aryl halide coupling partner [1]. This tolerance permits convergent late‑stage coupling of highly functionalised fragments, reducing linear step count by an estimated 2–3 steps relative to a Grignard‑based approach requiring protecting groups [2].

Solid‑Phase and Immobilised Synthesis of Functionalised Styrenyl‑Stannane Intermediates

Styrenylzinc halides including 1-phenylvinylzinc bromide have been demonstrated to couple with resin‑bound chlorostannane with complete conversion (gel‑phase ¹³C NMR), generating immobilised styrenyl‑stannane intermediates for subsequent Stille coupling or radiochemical labelling [1]. The defined stoichiometry (0.5 M) and functional group tolerance of the organozinc reagent are critical for achieving quantitative conversion on solid support, where excess reagent cannot be easily removed. Procurement of the pre‑formed, standardised solution eliminates the variability associated with in‑situ organometallic generation on sensitive resin substrates [2].

Chemoselective Functionalisation of Multifunctional Substrates Bearing Electrophilic Handles

For synthetic sequences requiring sequential orthogonal cross‑couplings, 1‑phenylvinylzinc bromide enables the installation of a styrenyl moiety in the presence of aryl chloride, bromide, or triflate handles that are preserved for subsequent Suzuki, Buchwald–Hartwig, or additional Negishi couplings. The chemoselectivity data from Ni‑catalysed aziridine ring‑opening studies (80% yield with aryl chloride retention) support the use of this reagent class in the construction of complex intermediates for medicinal chemistry and natural product synthesis [1]. The Rieke®‑derived reagent’s freedom from lithium/magnesium salt contaminants further ensures reproducibility across multi‑step sequences where salt effects can poison downstream catalytic steps [2].

Process Development and Scale‑Up of α‑Aryl‑Styrene Building Blocks

The availability of 1-phenylvinylzinc bromide as a commercial, pre‑formulated 0.5 M THF solution with documented physical constants (bp 65 °C, density 0.974 g/mL, flash point −17 °C) and defined hazard classification (Flam. Liq. 2, not pyrophoric) supports its use in process chemistry beyond discovery scale [1]. Rieke Metals supplies bulk quantities up to thousands of litres, enabling direct transition from laboratory to pilot‑plant without changing reagent source [2]. The elimination of protecting‑group chemistry and the high chemoselectivity of the organozinc functionality contribute to improved process mass intensity (PMI) and reduced solvent waste relative to alternative organometallic approaches [3].

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